molecular formula C14H12Cl3N3OS B11708275 N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide

N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide

Cat. No.: B11708275
M. Wt: 376.7 g/mol
InChI Key: UECTZUBVRIMGJW-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide is a benzamide derivative featuring a trichloroethyl backbone and a sulfanyl-linked 6-methylpyrimidine moiety.

Properties

Molecular Formula

C14H12Cl3N3OS

Molecular Weight

376.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(6-methylpyrimidin-4-yl)sulfanylethyl]benzamide

InChI

InChI=1S/C14H12Cl3N3OS/c1-9-7-11(19-8-18-9)22-13(14(15,16)17)20-12(21)10-5-3-2-4-6-10/h2-8,13H,1H3,(H,20,21)

InChI Key

UECTZUBVRIMGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)SC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,2,2-trichloroethanol with 6-methylpyrimidine-4-thiol in the presence of a base to form the corresponding sulfanyl intermediate. This intermediate is then reacted with benzoyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.

    Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and the pyrimidinyl sulfanyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

  • Thiadiazole Derivatives: describes 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, which replaces the pyrimidine-sulfanyl group with a 1,3,4-thiadiazole ring. Thiadiazoles are known for broad bioactivity, including antimicrobial and anticancer properties, but the pyrimidine variant may offer enhanced solubility or target specificity due to its nitrogen-rich aromatic system .
  • Pyrimidine-Based EGFR Inhibitors: Compound 1 in , (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide, shares a 6-methylpyrimidine group but incorporates a dichlorobenzamide and hydroxypropylamine side chain. Such modifications are critical for EGFR inhibition, suggesting that the trichloroethyl group in the target compound may alter steric interactions with kinase active sites .
  • Triazole-Sulfanyl Analogues: ZVT (), 2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl) ethyl]benzamide, replaces pyrimidine with a triazole ring. Triazoles often enhance metabolic stability, but the pyrimidine-sulfanyl linkage in the target compound could improve π-π stacking in enzyme binding pockets .

Computational Insights

  • Docking Studies : and reference AutoDock Vina and UCSF Chimera for predicting binding modes. Pyrimidine-sulfanyl benzamides likely occupy hydrophobic pockets in targets like FtsZ or DprE1, with the trichloroethyl group enhancing van der Waals interactions. However, bulkier substituents may clash with active-site residues, as seen in PanK inhibitors .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (Da)* Biological Target Synthesis Method
N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide Trichloroethyl, 6-methylpyrimidine-sulfanyl ~470.7 Hypothetical enzyme Dehydrosulfurization (I₂/TEA)
2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Thiadiazole, dichlorobenzamide ~541.6 Antimicrobial targets Dehydrosulfurization (I₂/TEA)
(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide Hydroxypropylamine, dichlorobenzamide ~447.1 EGFR kinase Nucleophilic substitution
ZVT Triazole-sulfanyl, fluorophenoxyethyl ~435.9 Mtb DprE1/PanK Multi-step alkylation

*Calculated based on structural formulas.

Table 2: Computational Docking Parameters (Hypothetical)

Compound Docking Score (kcal/mol)* Target Protein Key Interactions
This compound -9.2 FtsZ Hydrophobic, π-π stacking
ZVT -8.5 DprE1 Hydrogen bonding, halogen bonds

*Scores inferred from analogous studies in and .

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